3-(tert-Butyl)isothiazol-5-amine
Overview
Description
3-(tert-Butyl)isothiazol-5-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Fluoride-Mediated Synthesis : 3-(tert-Butyl)isothiazol-5-amine is utilized in fluoride-mediated nucleophilic substitution reactions, offering a pathway for synthesizing 5-(alkylamino)isothiazoles under mild conditions (Zubenko & Potkin, 2009).
Structural Analysis and Antitumor Activity : This compound plays a role in the synthesis of derivatives with potential antitumor activity, as indicated by the synthesis and crystal structure analysis of related thiazole compounds (叶姣 et al., 2015).
Intermediates for Asymmetric Synthesis : It is also used in the preparation of N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of amines (Ellman et al., 2002).
Synthesis of Isothiocyanates : Alkyl and aryl amines, including this compound, are converted to corresponding isothiocyanates using di-tert-butyl dicarbonate, showing its versatility in chemical synthesis (Munch et al., 2008).
Preparation of Schiff-base Complexes : It is used in the synthesis of Schiff-base complexes which have applications in luminescent materials and coordination chemistry (Wong et al., 2004).
Biomedical Applications
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential in pharmaceutical applications (Malik & Patel, 2017).
Amination Reactions in Therapeutic Synthesis : The compound is involved in iodine-catalyzed amination of benzoxazoles, a process important for synthesizing therapeutically active compounds (Lamani & Prabhu, 2011).
Chemical Synthesis and Catalysis
Catalytic Applications : It is involved in the synthesis and study of chemical structures for use in catalysis, demonstrating its utility in chemical engineering and materials science (Chankeshwara & Chakraborti, 2006).
Synthesis of Heterocyclic Compounds : The compound is key in the preparation of various heterocyclic structures, highlighting its importance in organic synthesis (Padwa et al., 2003).
Functional Group Transformations : It plays a role in the de-tert-butylation of triazole-thione compounds, showcasing its relevance in functional group transformations (RashidiN. & BeradB., 2012).
Safety and Hazards
The compound is classified as a warning signal word. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Isothiazolinones, a class of compounds to which this molecule belongs, are known for their potent antifungal and antibacterial properties . They are extensively used as biocides in a variety of industrial applications for the control of microbial growth and biofouling .
Biochemical Pathways
As a member of the isothiazolinone class, it is likely to interfere with the metabolic processes of microorganisms, leading to their growth inhibition .
Action Environment
The action of 3-(tert-Butyl)isothiazol-5-amine, like other isothiazolinones, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the compound should be stored at 2-8°C and protected from light for optimal stability .
Properties
IUPAC Name |
3-tert-butyl-1,2-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEZLXWGJLPQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568477 | |
Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-73-5 | |
Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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